(S)-2,2'-Binaphthyl-20-crown-6
Description
Historical Development and Theoretical Foundations of Chiral Macrocyclic Host Molecules
The concept of "host-guest" chemistry, coined by Donald J. Cram, draws an analogy from biological systems where enzymes and receptors exhibit high specificity for their substrates. wikipedia.org The theoretical foundation of this selectivity lies in the principle of complementarity: the host's binding site should be sterically and electronically complementary to the guest. This is achieved through a combination of non-covalent interactions, including hydrogen bonding, ion-dipole interactions, van der Waals forces, and π-π stacking.
The first chiral macrocycles were developed by incorporating chiral subunits into the crown ether framework. These early examples demonstrated that chiral recognition was indeed possible, paving the way for the design of more sophisticated and effective chiral hosts. The primary mechanism for chiral recognition by these hosts involves the formation of diastereomeric complexes with the enantiomers of a chiral guest. These diastereomeric complexes have different energies and stabilities, leading to a measurable difference in binding affinity.
The Significance of Atropisomeric Chirality in Binaphthyl Systems
(S)-2,2'-Binaphthyl-20-crown-6 owes its chirality not to a stereogenic carbon atom, but to a phenomenon known as atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. scienceopen.com In the case of 2,2'-disubstituted-1,1'-binaphthyl compounds, the bulky substituents at the 2 and 2' positions hinder the free rotation around the C1-C1' bond connecting the two naphthalene (B1677914) rings. This restricted rotation results in two stable, non-interconvertible enantiomeric conformers, designated as (R) and (S).
The significance of atropisomeric chirality in binaphthyl systems lies in its C2 symmetry and the well-defined, rigid chiral environment it creates. nih.gov This structural rigidity is crucial for effective chiral recognition, as it pre-organizes the binding sites of the host molecule, minimizing the entropic penalty upon complexation. The binaphthyl unit acts as a "chiral barrier," influencing the orientation of the guest molecule within the crown ether cavity and leading to differential interactions with the enantiomers.
Overview of this compound within the Landscape of Chiral Crown Ether Research
This compound belongs to a well-established family of chiral crown ethers based on the 1,1'-binaphthyl scaffold. These compounds have been extensively studied for their ability to recognize and separate the enantiomers of various chiral guests, particularly primary ammonium (B1175870) salts, including amino acids and their esters. nih.govacs.org The "20-crown-6" designation refers to the size of the macrocyclic ring, which contains a total of 20 atoms, including six oxygen atoms. The size and shape of this cavity are well-suited for the complexation of protonated primary amines through a tripodal arrangement of hydrogen bonds between the ammonium group and three of the ether oxygen atoms.
The (S)-configuration of the binaphthyl unit in this compound dictates the specific stereochemical preference for guest binding. Research in this area has shown that the enantioselectivity of these hosts can be fine-tuned by modifying the substituents on the binaphthyl unit or by altering the size of the crown ether ring. These modifications influence the steric and electronic properties of the host, thereby affecting the stability of the diastereomeric host-guest complexes.
Synthesis and Properties
The synthesis of this compound typically starts from enantiomerically pure (S)-1,1'-bi-2-naphthol ((S)-BINOL), a readily available chiral building block. The synthesis involves a Williamson ether synthesis, where the di-sodium or di-potassium salt of (S)-BINOL is reacted with a di-halo or di-tosyl derivative of a suitable oligoethylene glycol to form the macrocyclic ring.
Table 1: Physicochemical Properties of 2,2'-Binaphthyl
| Property | Value | Reference |
| Molecular Formula | C20H14 | chemicalbook.com |
| Molecular Weight | 254.33 g/mol | mdpi.com |
| Melting Point | 187 °C | mdpi.com |
| CAS Number | 612-78-2 | chemicalbook.com |
Note: Data for the parent 2,2'-Binaphthyl compound.
Chiral Recognition Studies
The primary application of this compound and its analogues is in the field of enantiomeric recognition. The ability to discriminate between enantiomers is typically quantified by determining the association constants (Ka) for the formation of the host-guest complexes with each enantiomer. The ratio of these association constants gives the enantioselectivity factor (α).
Table 2: Examples of Chiral Recognition by Binaphthyl Crown Ethers
| Host | Guest Enantiomers | Solvent | Association Constant (Ka, M⁻¹) | Enantioselectivity (α) | Reference |
| (S)-Binaphthyl Crown Ether Derivative | (R)- and (S)-Phenylglycine methyl ester | Chloroform | Data not specified | High | researchgate.net |
| (S,S)-Dimethylpyridino-18-crown-6 | (R)- and (S)-1-(1-Naphthyl)ethylammonium perchlorate | Methanol | K_R = 1.3 x 10⁴, K_S = 2.4 x 10³ | 5.4 | wikipedia.org |
| (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | (R)- and (S)-β-3-Homo-phenylalanine | H₂O/MeOH | Data not specified | α = 1.15 | researchgate.net |
Note: The data in this table is for structurally related chiral crown ethers and is intended to be illustrative of the types of studies conducted.
The chiral recognition capabilities of this compound have been utilized in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.gov In this application, the chiral crown ether is immobilized on a solid support, and a racemic mixture is passed through the column. The enantiomer that forms the more stable complex with the CSP is retained longer, allowing for the separation of the two enantiomers.
Furthermore, these chiral binaphthyl crown ethers have been incorporated into sensor systems. For instance, a polymer film of binaphthyl-20-crown-6 has been used to create a potentiometric electrode for the selective determination of catecholamines. acs.org
Spectroscopic Characterization
The complexation of chiral guests by this compound can be studied using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
¹H NMR spectroscopy is a powerful tool for elucidating the structure of the host-guest complexes in solution. Upon complexation, the chemical shifts of the protons on both the host and the guest molecule can change significantly, providing information about the binding site and the geometry of the complex.
Circular dichroism spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly well-suited for studying chiral molecules. The binaphthyl unit of this compound gives rise to a characteristic CD spectrum. Changes in this spectrum upon the addition of a chiral guest can be used to monitor the complexation process and determine the binding constants and enantioselectivity. nih.gov The CD spectra of the diastereomeric complexes formed with each enantiomer of the guest are typically different, reflecting the different spatial arrangements of the chromophores.
This compound stands as a testament to the power of rational design in supramolecular chemistry. Its unique combination of a pre-organized binding cavity and a rigid, atropisomeric chiral element makes it a highly effective host for the enantioselective recognition of primary ammonium ions. The principles demonstrated by this and related chiral binaphthyl crown ethers continue to inspire the development of new and improved chiral selectors and sensors, with potential applications in a wide array of scientific disciplines.
Structure
3D Structure
Properties
Molecular Formula |
C34H40O6 |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,7,11,14,17-hexaoxacycloicosane |
InChI |
InChI=1S/C34H40O6/c1-2-9-29-25-30(12-11-27(29)7-1)32-14-13-28-8-3-4-10-31(28)34(32)33-26-39-24-23-36-16-5-15-35-19-21-38-22-20-37-17-6-18-40-33/h1-4,7-14,25,33H,5-6,15-24,26H2 |
InChI Key |
IDVFYDHISJPFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCCOC(COCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of S 2,2 Binaphthyl 20 Crown 6
Enantioselective Synthesis of the 1,1'-Binaphthyl Core Precursor
The crucial precursor to (S)-2,2'-Binaphthyl-20-crown-6 is the optically pure (S)-1,1'-bi-2-naphthol, commonly known as (S)-BINOL. The synthesis of this C₂-symmetric molecule with stable axial chirality is a well-established area of organic chemistry. sigmaaldrich.com Two primary strategies are employed for its enantioselective preparation: asymmetric oxidative coupling and resolution of the racemate.
Asymmetric Oxidative Coupling: This approach involves the direct coupling of 2-naphthol (B1666908) molecules in the presence of a chiral catalyst to favor the formation of one enantiomer. Various metal complexes have been successfully utilized for this purpose. For instance, copper(II) chloride in the presence of a chiral amine ligand, such as (S)-(+)-amphetamine, can directly yield (S)-BINOL. Other transition metals like iron and vanadium, complexed with chiral ligands, have also been shown to catalyze this transformation effectively. sigmaaldrich.comnih.gov
Resolution of Racemic BINOL: An alternative route involves the initial synthesis of racemic BINOL, which can be achieved through oxidative coupling using an achiral oxidant like iron(III) chloride. The resulting mixture of enantiomers is then separated. This can be accomplished through several methods:
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes. For example, the diester of racemic BINOL can be selectively hydrolyzed by an enzyme, leaving one enantiomer as the diol and the other as the unreacted diester, which can then be separated and hydrolyzed. nih.gov
Crystallization with Chiral Resolving Agents: Racemic BINOL can be reacted with a chiral resolving agent, such as an alkaloid or a chiral amine, to form diastereomeric salts. These diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers of BINOL. nih.gov
| Method | Catalyst/Reagent | Description |
| Asymmetric Oxidative Coupling | Cu(II)Cl₂ / (S)-(+)-amphetamine | Direct coupling of 2-naphthol to (S)-BINOL. |
| Asymmetric Oxidative Coupling | Iron or Vanadium complexes with chiral ligands | Catalytic enantioselective synthesis of BINOL. |
| Enzymatic Resolution | Lipase or esterase | Selective hydrolysis of a racemic BINOL ester. |
| Diastereomeric Crystallization | Chiral alkaloids (e.g., N-benzylcinchonidinium chloride) | Formation and separation of diastereomeric salts. |
Macrocyclization Strategies for the 20-Crown-6 Polyether Ring System
The formation of the 20-membered crown ether ring onto the (S)-BINOL scaffold is typically achieved through a Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgpku.edu.cn This reaction involves the nucleophilic substitution of a dihalide by a diol in the presence of a base. In the context of this compound synthesis, (S)-BINOL acts as the diol, and it is reacted with an appropriate oligoethylene glycol derivative that contains leaving groups, such as tosylates or halides, at both ends.
The success of the macrocyclization is influenced by several factors, including the choice of base, solvent, and reaction concentration. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. The template effect, where a metal cation coordinates to the oxygen atoms of the polyether chain and the BINOL hydroxyl groups, can also play a significant role in pre-organizing the molecule for cyclization, thereby increasing the yield of the desired crown ether. rsc.orgrsc.org
A general synthetic route involves the reaction of (S)-BINOL with a tetraethylene glycol ditosylate or a similar derivative in the presence of a base like potassium carbonate or cesium carbonate in an appropriate solvent such as acetonitrile (B52724) or acetone.
| Reactants | Conditions | Product |
| (S)-BINOL and tetraethylene glycol ditosylate | Base (e.g., K₂CO₃, Cs₂CO₃), high dilution | This compound |
Derivatization Approaches for Functionalizing the Binaphthyl and Crown Ether Moieties
Functionalization of the this compound scaffold can be carried out on both the binaphthyl unit and the crown ether ring to tune its properties for specific applications.
Binaphthyl Moiety Derivatization: The aromatic rings of the binaphthyl core are susceptible to electrophilic aromatic substitution reactions. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), leading to the introduction of bromine atoms at specific positions on the rings. acs.org These halogenated derivatives can then serve as handles for further modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide variety of functional groups, including alkyl, aryl, or acetylenic moieties. nih.govacs.org Sulfonation of the binaphthyl unit is also possible using concentrated sulfuric acid. acs.org
Crown Ether Moiety Derivatization: Direct functionalization of the aliphatic crown ether ring is less common but can be achieved through radical-mediated cross-dehydrogenative coupling. rsc.orgrsc.orgiipseries.org This method allows for the introduction of functional groups onto the carbon backbone of the polyether chain.
| Moiety | Reaction Type | Reagents | Functional Group Introduced |
| Binaphthyl | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromine |
| Binaphthyl | Sulfonation | Concentrated H₂SO₄ | Sulfonic acid |
| Binaphthyl | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |
| Crown Ether | Cross-Dehydrogenative Coupling | Radical initiator, coupling partner | Various functional groups |
Synthesis of Immobilized this compound Analogues for Stationary Phases
Immobilization of this compound and its derivatives onto a solid support, typically silica (B1680970) gel, is a key step in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govmdpi.com These CSPs are highly effective for the enantioselective separation of compounds containing primary amino groups. mdpi.com
The immobilization process generally involves creating a covalent linkage between the crown ether and the silica surface. One common strategy is to first functionalize the binaphthyl unit of the crown ether with a group that can react with the silanol (B1196071) groups on the silica surface. For example, a vinyl or an allyl group can be introduced onto the binaphthyl ring, which is then reacted with a silane-modified silica gel. Alternatively, the binaphthyl moiety can be functionalized with a reactive group like a carboxylic acid or an amine, which can then be coupled to an appropriately modified silica gel. researchgate.net
Another approach is the co-condensation method, where a binaphthyl-crown ether derivative containing a trialkoxysilane group is mixed with a silica precursor (e.g., tetraethoxysilane) during the sol-gel process to directly incorporate the chiral selector into the silica matrix. nih.gov
Advanced Synthetic Techniques for Binaphthyl-Crown Ether Conjugates
Recent advancements in synthetic chemistry have enabled the creation of more complex and sophisticated binaphthyl-crown ether conjugates with tailored properties. These advanced techniques often focus on building larger, well-defined architectures and incorporating additional functionalities.
Macrocycles with Multiple Binaphthyl and Crown Ether Units: Synthetic strategies have been developed to construct macrocycles containing multiple binaphthyl units and crown ether-like structures. mdpi.comisuct.ruacs.org These are often achieved through multi-step syntheses involving the coupling of pre-functionalized binaphthyl and polyether building blocks. Such larger structures can exhibit unique host-guest properties and have potential applications as sensors or in materials science.
Conjugates with Other Functional Moieties: this compound can be conjugated with other functional molecules, such as fluorophores or redox-active units, to create chemosensors or molecular switches. nih.gov For example, a fluorophore can be attached to the binaphthyl scaffold, and the binding of a guest molecule within the crown ether cavity can induce a change in the fluorescence properties, allowing for the detection of the guest. These conjugates are often synthesized using standard coupling reactions, such as amide bond formation or click chemistry, to link the binaphthyl-crown ether to the desired functional moiety.
Host Guest Chemistry and Complexation Phenomena of S 2,2 Binaphthyl 20 Crown 6
Thermodynamics of Guest Binding with (S)-2,2'-Binaphthyl-20-crown-6
The binding of a guest molecule by this compound is governed by thermodynamic principles, where the stability of the resulting supramolecular complex is quantified by the binding constant (Kₐ) and the associated changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). While specific thermodynamic data for the complexation of this compound with various guests are not extensively documented in publicly available literature, the underlying principles can be understood from studies on related crown ether systems.
The primary driving force for complexation between crown ethers and cationic guests, such as primary ammonium (B1175870) ions (R-NH₃⁺), is the electrostatic interaction and hydrogen bonding between the positively charged ammonium group and the oxygen atoms of the crown ether cavity. vt.edu In the case of chiral hosts like this compound, the host forms diastereomeric complexes with the R and S enantiomers of a chiral guest. The difference in the stability of these two diastereomeric complexes is the basis for chiral recognition.
The Gibbs free energy of complexation (ΔG = -RTlnKₐ) determines the binding affinity. This free energy change is composed of enthalpic and entropic contributions (ΔG = ΔH - TΔS).
Enthalpy (ΔH): The enthalpy change primarily reflects the energy released from forming new bonds (hydrogen bonds, ion-dipole interactions) between the host and guest, minus the energy required to break bonds (solvation shells around the host and guest). Complex formation is typically an exothermic process (negative ΔH).
Entropy (ΔS): The entropy change is more complex. It includes the loss of translational and rotational freedom of both host and guest upon complex formation (a negative contribution). However, the release of solvent molecules that were previously ordered around the host and guest can lead to a positive entropic contribution. nih.gov
The enantioselectivity of binding is determined by the difference in the free energy of binding (ΔΔG) for the two enantiomers of the guest. Even small differences in ΔΔG can lead to significant separation factors. For instance, Cram's early work demonstrated that such hosts could achieve chiral recognition by creating a more stable "three-point binding" interaction with one enantiomer over the other, due to the steric hindrance imposed by the binaphthyl moiety. researchgate.net
Table 1: Illustrative Thermodynamic Parameters for 18-Crown-6 (B118740) Complexation with K⁺ in Different Solvents
This table illustrates how thermodynamic parameters for a representative crown ether, 18-crown-6, are influenced by the solvent environment. A similar dependency would be expected for this compound.
| Solvent | log Kₐ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Methanol (MeOH) | > 4 | - | -60.2 | -141 |
| Acetonitrile (B52724) (AN) | 4.30 | -24.5 | -56.5 | -107 |
| Dimethylformamide (DMF) | 3.50 | -20.0 | -40.6 | -69 |
| Propylene Carbonate (PC) | 4.90 | -27.9 | -53.6 | -86 |
| Data adapted from a study on 18-crown-6 with K⁺, illustrating general principles. nih.gov |
Kinetics of Complex Formation and Dissociation
The kinetics of the association (kₐ) and dissociation (kⅆ) of the host-guest complex are crucial for applications such as chiral separations and catalysis. The ratio of these rate constants defines the binding constant (Kₐ = kₐ/kⅆ). The complexation process for crown ethers is generally a rapid, reversible equilibrium.
The rates of formation and dissociation depend on several factors, including:
Desolvation: Both the host's cavity and the guest ion must shed their solvation shells before complexation can occur. This desolvation step is often the rate-limiting factor.
Conformational Changes: The crown ether may need to undergo a conformational change to adopt a binding-competent state. The flexible polyether chain allows for this, but the rigid binaphthyl unit imposes constraints.
Activation Energy: The energy barrier that must be overcome for the complex to form or dissociate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics of these systems. Depending on the rate of exchange between the free and complexed states relative to the NMR timescale, different spectral patterns are observed.
Slow Exchange: If the dissociation rate is slow, separate signals for the free and complexed species are observed.
Fast Exchange: If the association and dissociation are rapid, a single, population-averaged signal is observed, with a chemical shift that depends on the relative concentrations of the free and bound species.
Intermediate Exchange: In this regime, line broadening occurs, which can be analyzed to determine the exchange rates.
While specific rate constants for this compound are not readily found, studies on similar systems show that these dynamic processes are fundamental to their function. nih.gov
Stoichiometry and Conformation of Supramolecular Complexes
The interaction between this compound and its guests typically results in the formation of a supramolecular complex with a well-defined 1:1 stoichiometry, particularly with primary ammonium ions. vt.edunih.gov This has been confirmed for related systems using methods like Job's plot analysis in UV-Vis or NMR titrations. nih.gov
The conformation of the resulting complex is key to its stability and selectivity. The established model for the binding of a primary ammonium ion (R-NH₃⁺) to a crown ether is often described as a "perching" arrangement. vt.edu In this conformation:
The guest's -NH₃⁺ group sits (B43327) atop the plane of the crown ether's oxygen atoms.
Three hydrogen bonds are formed between the ammonium protons and alternating oxygen atoms of the macrocycle.
The guest's substituent (R-group) extends away from the crown ether ring.
In this compound, the two naphthyl rings of the binaphthyl unit are oriented at a dihedral angle, creating a chiral cavity. These rings act as steric walls that differentiate between the enantiomers of a chiral guest. For one enantiomer, the substituents on its chiral center will have a sterically favorable interaction with the host, while the other enantiomer will experience steric repulsion, leading to a less stable diastereomeric complex. researchgate.netacs.org This difference in stability and conformation is the essence of enantiomeric recognition.
Spectroscopic Probes for Investigating Host-Guest Interactions
Several spectroscopic techniques are indispensable for elucidating the structure, stability, and dynamics of host-guest complexes formed by this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful methods for studying these interactions. The formation of a complex leads to changes in the chemical shifts of protons on both the host and the guest, providing direct evidence of binding. Titration experiments, where the guest is incrementally added to a solution of the host, can be used to determine the binding constant (Kₐ) and stoichiometry. vt.edunih.gov Two-dimensional NMR techniques, such as NOESY, can reveal through-space proximity between host and guest protons, offering insights into the conformation of the complex.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly valuable for studying chiral systems. The binaphthyl unit is a strong chromophore, giving this compound a characteristic CD spectrum. Upon binding a guest, the conformation of the crown ether may be altered, or the chiral guest itself may induce a change in the electronic environment, leading to a change in the CD signal. This induced circular dichroism can be used to monitor the complexation event and provides a sensitive probe of the chiral nature of the supramolecular assembly. nih.gov
UV-Vis Spectroscopy: The binaphthyl moiety has a distinct UV absorption profile. Host-guest complexation can perturb the electronic structure of this chromophore, causing shifts in the absorption spectrum. UV-Vis titration, where the change in absorbance at a specific wavelength is monitored as a function of guest concentration, is a common method for determining binding constants. nih.gov
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB) mass spectrometry have been used to directly observe the host-guest complex as a single ionic species. By using isotopically labeled guests, MS can be employed to evaluate the degree of chiral recognition by comparing the relative intensities of the peaks corresponding to the two diastereomeric complexes. rsc.org
Table 2: Spectroscopic Techniques for Analyzing Host-Guest Complexation
| Technique | Information Obtained |
| NMR Spectroscopy | Binding evidence (chemical shifts), binding constants (Kₐ), stoichiometry, complex conformation (NOESY), kinetic information (line shape analysis). vt.edunih.gov |
| Circular Dichroism (CD) | Confirmation of chiral host structure, monitoring of chiral recognition events, information on the chirality of the supramolecular complex. nih.gov |
| UV-Vis Spectroscopy | Determination of binding constants (Kₐ) through titration experiments. nih.gov |
| Mass Spectrometry (MS) | Direct observation of the complex, determination of stoichiometry, evaluation of chiral recognition efficiency. rsc.org |
Influence of Solvent Polarity and Temperature on Complexation Efficacy
The efficacy of guest binding by this compound is highly sensitive to the external environment, particularly the solvent and temperature.
Solvent Polarity: The solvent plays a critical role in the complexation equilibrium. Polar, coordinating solvents can solvate the guest cation effectively, competing directly with the crown ether host. This competition weakens the host-guest interaction, resulting in a lower binding constant. nih.gov Conversely, less polar solvents lead to stronger complexation. Therefore, the choice of solvent is crucial for maximizing binding affinity and selectivity. The potentiometric response of electrodes based on poly(binaphthyl-20-crown-6) has been shown to be dependent on the pH of the solution, highlighting the importance of the solvent medium. nih.gov
Temperature: The stability of crown ether complexes generally increases as the temperature decreases. nih.gov This is because the complexation is typically an exothermic process (negative ΔH). According to the van't Hoff equation (d(lnKₐ)/dT = ΔH°/RT²), for an exothermic reaction, decreasing the temperature will shift the equilibrium towards the product side, favoring the formation of the complex and thus increasing the binding constant Kₐ. Thermodynamic studies on related systems consistently show that lower temperatures lead to higher stability constants. nih.gov
Chiral Recognition Mechanisms Mediated by S 2,2 Binaphthyl 20 Crown 6
Fundamental Principles of Chiral Discrimination by Crown Ethers
The utility of crown ethers in chiral recognition is rooted in the principles of host-guest chemistry. koyonchem.com By incorporating chiral elements into their structure, crown ethers can be designed to selectively bind with one enantiomer of a chiral guest molecule. koyonchem.com This selectivity arises from the formation of diastereomeric complexes with different stabilities. The introduction of a chiral barrier, such as the binaphthyl group in (S)-2,2'-Binaphthyl-20-crown-6, creates a chiral cavity. The enantiomers of a guest molecule will interact differently with this chiral environment, leading to the formation of one diastereomeric complex that is more stable than the other.
Several key principles govern this discrimination process:
Three-Point Interaction Model: For effective chiral recognition, a minimum of three simultaneous interactions between the host and guest are generally required. These interactions can be a combination of attractive and repulsive forces.
Non-covalent Interactions: The binding between the crown ether and the guest molecule is mediated by a variety of non-covalent forces, including hydrogen bonding, ion-dipole interactions, π-π stacking, and steric hindrance. koyonchem.com The specific combination and geometry of these interactions determine the degree of enantioselectivity.
Conformational Rigidity and Flexibility: A degree of conformational rigidity in the crown ether is often beneficial for pre-organizing the binding site for a specific guest. However, some flexibility is also necessary to allow for an induced fit, optimizing the interactions with the guest.
Enantioselective Interactions with Primary Ammonium (B1175870) Ions and Amino Acid Derivatives
Chiral crown ethers, including those based on the binaphthyl scaffold, have demonstrated significant success in the enantioselective recognition of primary ammonium ions and their derivatives, such as amino acids and their esters. nih.govresearchgate.net The primary ammonium group (-NH3+) of the guest molecule can fit into the cavity of the crown ether, where it is held in place by strong ion-dipole interactions and hydrogen bonds with the ether oxygen atoms.
The chiral discrimination arises from the different ways the substituents on the chiral center of the guest molecule interact with the chiral environment of the crown ether. For instance, in the complex with one enantiomer, a bulky substituent might experience steric hindrance with the binaphthyl wall, while in the complex with the other enantiomer, a more favorable interaction, such as a π-π stacking interaction, might be possible.
Role of Hydrogen Bonding Networks within the Diastereomeric Complexes
Hydrogen bonding plays a pivotal role in the formation and stabilization of the diastereomeric complexes between this compound and chiral primary ammonium ions. The three hydrogen atoms of the -NH3+ group can form a tripod of hydrogen bonds with three of the oxygen atoms in the crown ether ring. This "three-point" hydrogen bonding is a crucial factor in the stability of the complex.
Steric Complementarity and Conformational Adaptability in Chiral Recognition
The concept of steric complementarity, or "lock and key," is fundamental to chiral recognition. The chiral cavity of this compound provides a specific three-dimensional space. The enantiomer that fits more snugly and with fewer unfavorable steric interactions will form the more stable complex. The binaphthyl unit acts as a chiral barrier, and its orientation restricts the possible conformations of the bound guest.
However, the process is not entirely rigid. Both the crown ether and the guest molecule can undergo conformational adjustments to maximize favorable interactions—a concept known as "induced fit." The binaphthyl moiety in these types of crown ethers can exist in different conformations, such as transoid and cisoid, which can influence their binding properties. nih.govresearchgate.net The ability of the host-guest system to adopt the most stable conformation is a key determinant of enantioselectivity.
Electronic Factors Influencing Enantioselectivity in Complexation
Beyond steric effects, electronic interactions are also crucial for chiral recognition. These can include:
Cation-π Interactions: The electron-rich aromatic rings of the binaphthyl group can engage in attractive non-covalent interactions with the positively charged ammonium group of the guest. researchgate.net The strength of this interaction can be influenced by the relative positioning of the cation and the aromatic ring, which is in turn dictated by the guest's stereochemistry.
π-π Stacking: If the guest molecule also contains an aromatic ring, as is the case with aromatic amino acids, there can be π-π stacking interactions between the aromatic ring of the guest and the naphthyl rings of the crown ether. The geometry of this stacking will be different for the two enantiomers.
Chiral Recognition of More Complex Chiral Analytes, including Short Peptides
Research has shown that crown ethers can recognize the N-terminal amino acid of a peptide. nih.gov The selectivity is influenced by the stereochemistry of the first and subsequent amino acid residues. For instance, a study using a similar binaphthyl-based crown ether demonstrated the ability to separate diastereomeric tripeptides. nih.gov The dominant interactions were found to be the three hydrogen bonds between the N-terminal ammonium group and the crown ether oxygens, supplemented by hydrophobic interactions between the phenyl rings of the selector and the side chains of the peptide's second and third residues. nih.gov This highlights the cooperative nature of multiple interaction points in the recognition of complex chiral molecules.
Applications in Enantioseparation Technologies Utilizing S 2,2 Binaphthyl 20 Crown 6
Development and Characterization of Chiral Stationary Phases (CSPs) Based on (S)-2,2'-Binaphthyl-20-crown-6
Chiral stationary phases (CSPs) incorporating this compound and its derivatives are commercially available and widely used for chromatographic enantioseparations. These CSPs, such as the CROWNPAK® CR(+) column, consist of the chiral crown ether chemically bonded or coated onto a solid support, typically silica (B1680970) gel. elementlabsolutions.comdaicelchiral.comuvison.com The (S)-configuration of the selector in CR(+) columns leads to a preferential retention of one enantiomer over the other. elementlabsolutions.com
The performance of crown ether-based CSPs is highly dependent on the method of attachment to the support material. The this compound selector is typically coated or, in more advanced versions, chemically immobilized onto a 5-µm silica support. daicelchiral.comhplc.eu Immobilization offers a significant advantage by allowing the use of a broader range of organic solvents, which can enhance the resolution and shorten analysis times, and provides greater column stability and lifetime. elementlabsolutions.comhplc.eu
Surface modification strategies are also employed to enhance chiral recognition. For instance, protecting the residual silanol (B1196071) groups on the silica surface can minimize non-enantioselective interactions that often lead to peak tailing and reduced resolution. This modification ensures that the separation is primarily governed by the specific chiral interactions with the crown ether.
HPLC is the most prominent application for CSPs based on this compound. These columns excel at separating the enantiomers of compounds bearing a primary amino group adjacent to the chiral center, most notably amino acids and various pharmaceutical amines. elementlabsolutions.comoup.com The separation is typically performed in reversed-phase mode using an acidic aqueous mobile phase, such as perchloric acid at a pH of 1 to 2, to ensure the protonation of the analyte's amino group. daicelchiral.comuvison.com Methanol or acetonitrile (B52724) is often added as an organic modifier to adjust retention times. daicelchiral.comhplc.eu
A key feature of these CSPs is the predictable elution order. For amino acids, the CROWNPAK CR(+) column, which contains the (S)-crown ether, consistently elutes the D-enantiomer before the L-enantiomer. elementlabsolutions.com Conversely, a CR(-) column with the (R)-selector will reverse this elution order. elementlabsolutions.com
Table 1: HPLC Enantioseparation of Racemic Amines on a Crown Ether CSP
This table presents exemplary data for the separation of aminothiophene-2-yl-acetonitrile (TAN) using a CROWNPAK CR(+) column. The effect of different acidic additives on retention factor (k) and separation factor (α) is shown.
| Acid Additive (in mobile phase) | Anion | k'1 (Enantiomer 1) | k'2 (Enantiomer 2) | Separation Factor (α) |
| Perchloric acid | ClO₄⁻ | 3.55 | 4.41 | 1.24 |
| Sulfuric acid | SO₄²⁻ | 3.42 | 4.19 | 1.23 |
| Trichloroacetic acid | CCl₃COO⁻ | 6.83 | 9.00 | 1.32 |
| Methanesulfonic acid | CH₃SO₃⁻ | 4.38 | 5.37 | 1.23 |
| Acetic acid | CH₃COO⁻ | 1.95 | 2.06 | 1.06 |
| Data adapted from reference oup.com. Conditions varied among experiments. |
Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis Applications
Supercritical Fluid Chromatography (SFC): The use of this compound based CSPs has been extended to supercritical fluid chromatography. SFC offers advantages over HPLC, including higher efficiency, reduced analysis times, and lower consumption of organic solvents. hplc.eu These crown ether columns have been successfully used in SFC for the chiral separation of underivatized amino acids, demonstrating the versatility of this chiral selector across different chromatographic techniques. daicelchiral.com
Capillary Electrophoresis (CE): While crown ethers are used as chiral selectors in capillary electrophoresis, the direct application of this compound for this purpose is not extensively documented. More commonly, other types of crown ethers, such as (+)-(18-crown-6)-tetracarboxylic acid, are used as chiral additives in the background electrolyte to resolve primary amine enantiomers. nih.gov In some methods, a non-chiral crown ether like 18-crown-6 (B118740) is used in combination with a cyclodextrin, where the crown ether complexes the primary amine and the resulting complex is then recognized by the cyclodextrin. nih.gov This suggests that while the binaphthyl-based crown ether is a premier selector for HPLC, other strategies have been more prevalent in CE.
Enantioselective Liquid-Liquid Extraction with this compound
Enantioselective liquid-liquid extraction (ELLE) is a promising technique for chiral separations on a preparative scale. The principle involves using a chiral host, such as this compound, dissolved in an organic phase to selectively extract one enantiomer from an aqueous phase containing the racemate. Crown ethers are a recognized class of extractants for this purpose. However, in a screening study for the separation of a specific racemic amide, crown ether-based selectors were found to be less effective than other types of selectors, indicating that their applicability can be highly dependent on the target molecule. utwente.nl The development of effective ELLE systems requires careful optimization of the solvent, pH, and the structure of the chiral selector.
Membrane-Based Enantioseparations Employing the Chiral Crown Ether
Membrane-based technologies offer a continuous and energy-efficient approach to enantioseparation. While there are reports on creating enantioselective membranes from chiral polymers, the specific use of this compound in this context is not widely established. However, related research has shown that binaphthyl units can be incorporated into membrane structures, such as in chiral covalent organic frameworks (COFs), to create enantioselective pores. Furthermore, it has been demonstrated that poly(binaphthyl-20-crown-6) can be deposited as a film, a process fundamental to membrane fabrication. These related findings suggest the potential for developing enantioselective membranes based on this chiral crown ether, although this remains an area for future research.
Advanced Resolution Techniques for Racemic Mixtures of Chiral Amines and Amino Acids
The most significant and well-developed application of this compound is in the high-performance resolution of chiral amines and, particularly, amino acids. The chiral stationary phases derived from this selector provide a robust and reliable method for determining the enantiomeric purity of these compounds. hplc.eunih.gov This capability is crucial in pharmaceutical research, neuroscience, and food science, where the chirality of molecules dictates their biological activity.
The chiral recognition mechanism involves the formation of a diastereomeric complex between the (S)-crown ether and the protonated primary amine of the analyte. oup.comnih.gov The stability of this complex is different for the two enantiomers due to steric hindrance and secondary interactions with the chiral binaphthyl unit. For example, in the separation of peptide diastereomers, hydrophobic interactions between the phenyl rings of the crown ether's selector unit and the side chains of the peptide also contribute to the separation. nih.gov The immobilized CROWNPAK CR-I(+) and CR-I(-) columns are particularly effective for challenging separations of amino acids like asparagine, glutamine, and serine. hplc.eu
Table 2: Exemplary HPLC Conditions for Amino Acid Enantioseparation on CROWNPAK CR-I(+)
| Analyte | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) |
|---|---|---|---|---|
| DL-Serine | aq. HClO₄ (pH 1.0) / Acetonitrile (85/15) | 0.4 | 25 | 200 |
| DL-Asparagine | aq. HClO₄ (pH 2.0) / Methanol (90/10) | 1.0 | 25 | 210 |
| DL-Glutamine | aq. HClO₄ (pH 2.0) | 1.0 | 25 | 210 |
| DL-Phenylalanine | aq. HClO₄ (pH 1.5) | 1.0 | 25 | 210 |
Data compiled from application notes and studies. hplc.eu
Computational and Theoretical Investigations of S 2,2 Binaphthyl 20 Crown 6 Interactions
Quantum Mechanical Calculations (e.g., DFT) for Understanding Electronic Structure and Interactions
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and interaction mechanisms of host-guest systems involving (S)-2,2'-Binaphthyl-20-crown-6. DFT calculations allow for the precise determination of molecular geometries, electronic properties, and vibrational frequencies. scienceopen.comresearchgate.net
Researchers employ DFT to optimize the three-dimensional structures of the crown ether both in its free state and when complexed with a guest. scienceopen.com This optimization is crucial for understanding the conformational changes that occur upon binding. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity and the regions most likely to be involved in interactions with guest molecules. The energy gap between HOMO and LUMO is a key parameter indicating the chemical stability of the complex.
Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. The MEP reveals the electron-rich (negative potential) and electron-poor (positive potential) regions, identifying the likely sites for electrophilic and nucleophilic attacks, respectively. For this compound, the oxygen atoms of the ether linkages represent regions of negative potential, making them primary binding sites for cationic guests. scienceopen.com
Theoretical vibrational spectra (IR and Raman) can be calculated and compared with experimental data to validate the computed structures. researchgate.net Time-dependent DFT (TD-DFT) can predict electronic absorption spectra, helping to understand the electronic transitions upon complexation.
Table 1: Exemplary Data from DFT Analysis of a Related Chiral Binaphthyl System This table presents representative data types obtained from DFT calculations on a related chiral binaphthyl molecule, 1,1'-binaphthyl-2,2'-diamine (BINAM), to illustrate the scope of the analysis.
| Calculated Property | Method | Basis Set | Finding | Reference |
| Frontier Orbital Energies | B3LYP | 6-311++G(d,p) | HOMO: -5.540 eV, LUMO: -1.253 eV | researchgate.net |
| Vibrational Frequencies | B3LYP | 6-311++G(d,p) | Calculation of IR and Raman frequencies to assign experimental spectra. | researchgate.net |
| Electronic Transitions | TD-B3LYP | 6-311++G(d,p) | Prediction of near-UV absorption bands and their corresponding electronic transitions. | researchgate.net |
Molecular Mechanics and Molecular Dynamics Simulations of Host-Guest Systems
While QM methods provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics to model the behavior of molecules over time. nih.gov These techniques are essential for studying the dynamic nature of host-guest complexation involving this compound. nih.gov
MD simulations model the motions of atoms in the host-guest system over a period, providing a trajectory that reveals the system's dynamic behavior. nih.gov This is particularly useful for:
Conformational Analysis: The flexible crown ether ring and the rotatable binaphthyl unit can adopt various conformations. MD simulations can explore the conformational landscape to identify the most stable and populated structures of the host and the host-guest complex. nih.gov
Solvation Effects: Simulations explicitly include solvent molecules, allowing for a realistic representation of how the solvent influences the binding process and the stability of the complex.
Binding and Unbinding Events: On longer timescales, MD can simulate the process of a guest molecule entering and leaving the crown ether's cavity, offering insights into the kinetics of complexation.
Interaction Dynamics: MD provides a detailed view of the non-covalent interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) between the host and guest, showing how they fluctuate over time. nih.gov
A polarizable force field like AMOEBA can be employed for these simulations to account for the electronic polarization that occurs during the interaction between the cation guest and the oxygen atoms of the polyether ring, providing a more accurate description of the electrostatic interactions. nih.gov
Prediction of Binding Energies and Enantioselectivity Ratios
A primary goal of computational studies on this compound is to predict its binding affinity for various guests and, crucially, its ability to differentiate between enantiomers.
Binding Energies: The strength of the interaction between the host and guest is quantified by the binding free energy (ΔG_bind). Lower (more negative) binding energies indicate a more stable complex. rsc.org Computational methods like the Bennett acceptance ratio (BAR) or free energy perturbation (FEP) combined with MD simulations are used to calculate these energies. rsc.org These methods compute the free energy difference between the bound and unbound states of the system. More recent approaches also leverage neural network potentials and machine learning models to predict binding affinities with increased speed and accuracy. nih.govarxiv.orgnih.govresearchgate.net
Enantioselectivity Ratios: The ability of this compound to recognize and bind one enantiomer of a chiral guest over the other is its most important feature. Computationally, this is assessed by calculating the binding free energies for the complexes formed with both the (R) and (S) enantiomers of the guest molecule.
The difference in binding free energy (ΔΔG_bind) is calculated as: ΔΔG_bind = ΔG_bind(S-host, R-guest) - ΔG_bind(S-host, S-guest)
A non-zero ΔΔG_bind indicates enantioselectivity. The enantioselectivity ratio (K_R / K_S) can be related to this energy difference through the following equation: ΔΔG_bind = -RT ln(K_R / K_S) where R is the gas constant, T is the temperature, and K_R and K_S are the stability constants for the complexes with the R and S enantiomers, respectively. researchgate.net A larger absolute value of ΔΔG_bind corresponds to higher enantioselectivity.
Table 2: Hypothetical Binding Free Energy Calculation Results This table illustrates the expected output from a computational study on the binding of this compound with a pair of enantiomeric guests, such as phenylethylamine.
| Host-Guest Complex | Calculated ΔG_bind (kcal/mol) |
| (S)-Host + (R)-Guest | -8.5 |
| (S)-Host + (S)-Guest | -7.2 |
| ΔΔG_bind | -1.3 |
Elucidation of Chiral Recognition Pathways and Transition States through Computational Modeling
Understanding how chiral recognition occurs requires more than just knowing the final bound state. Computational modeling can map the entire binding process, elucidating the pathways and identifying the key transition states that determine selectivity. acs.org
By using methods that can explore potential energy surfaces, such as metadynamics or umbrella sampling, researchers can simulate the guest molecule's approach and entry into the host's cavity. This allows for the construction of a free energy profile along the binding coordinate. This profile reveals energy barriers (transition states) and intermediate states along the binding pathway.
For chiral recognition, separate free energy profiles are calculated for each enantiomer of the guest. The difference in the height of the highest energy barrier (the rate-determining transition state) for the two enantiomers explains the kinetic basis of chiral discrimination. The analysis focuses on the specific intermolecular interactions at the transition state. For this compound, the chiral barrier provided by the binaphthyl unit forces the guest to adopt a specific orientation. The subtle differences in steric hindrance and intermolecular interactions (e.g., C-H···π interactions with the naphthyl walls, hydrogen bonding with the ether oxygens) for the two guest enantiomers at the transition state are the origin of enantioselectivity. kyoto-u.ac.jp
Structure-Activity Relationship (SAR) Studies based on Computational Data
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that correlate a molecule's structural features with its functional activity. uni-bonn.deuni-bonn.de For this compound and its derivatives, the "activity" can be defined as binding affinity for a specific guest or the enantioselectivity ratio.
Computational data serves as the foundation for these models. A typical workflow involves:
Generating a Dataset: A series of related host molecules is designed by making systematic modifications to the parent this compound structure (e.g., changing substituents on the binaphthyl rings or altering the length of the crown ether loop).
Calculating Descriptors: For each molecule in the series, a set of numerical descriptors is calculated using computational methods. These can include electronic properties from DFT (e.g., atomic charges, dipole moments, HOMO/LUMO energies), steric parameters, and topological indices. scienceopen.comnih.gov
Correlating with Activity: The calculated descriptors are then correlated with experimentally determined (or computationally predicted) activities using statistical or machine learning methods. mdpi.com This process identifies which structural features are most important for activity.
Model Building: A mathematical model (a QSAR equation) is developed that can predict the activity of new, untested derivatives. mdpi.com
For example, a QSAR study might reveal that increasing the electron-donating capacity of substituents at a specific position on the binaphthyl unit leads to stronger cation binding, or that a certain steric bulk is optimal for maximizing enantioselectivity. These models provide a rational basis for the design of new, more effective chiral hosts. nih.gov
Emerging Research Avenues and Future Outlook for S 2,2 Binaphthyl 20 Crown 6
Integration into Advanced Sensing Platforms for Chiral Analytes
The ability of (S)-2,2'-Binaphthyl-20-crown-6 to selectively bind chiral guest molecules has made it a prime candidate for the development of advanced sensing platforms. Researchers are actively exploring its incorporation into various analytical systems to achieve sensitive and selective detection of chiral analytes, which is of paramount importance in pharmaceuticals, agrochemicals, and biological sciences.
One promising area of application is in the fabrication of potentiometric electrodes . For instance, a novel type of poly(crown ether) electrode has been developed by electrochemically depositing a lipophilic binaphthyl-20-crown-6 onto a platinum disc. researchgate.net This sensor has demonstrated the capability to selectively determine 1,2-dihydroxybenzenes, including important neurotransmitters like catecholamines. researchgate.net The electrode's response is based on the "host-guest" chemistry between the crown ether and the analyte, and it exhibits a remarkable "super-Nernstian" slope, indicating a highly sensitive response. researchgate.net A significant advantage of this potentiometric sensor is its ability to circumvent interference from ascorbic acid, a common interferent in biological samples when using amperometric methods. researchgate.net
Another significant advancement lies in the use of this compound and its derivatives as chiral stationary phases (CSPs) in liquid chromatography. nih.gov These CSPs have proven effective in the resolution of racemic compounds, particularly those containing a primary amino group. nih.gov The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral crown ether immobilized on the stationary phase.
Furthermore, a groundbreaking approach involves the incorporation of chiral crown ethers, including those derived from binaphthyl units, into covalent organic frameworks (COFs) . nih.govresearchgate.net These crystalline porous polymers offer a robust and stable platform for the crown ether units. nih.gov The resulting chiral COFs feature well-defined, tubular open channels decorated with the chiral recognition sites of the crown ethers. researchgate.net This structure enhances the accessibility of the analytes to the binding sites while protecting the crown ether from harsh chemical environments, making them highly suitable for use as CSPs in capillary electrochromatography (CEC) for efficient and stable enantioseparation. nih.govresearchgate.net
The table below summarizes some examples of advanced sensing platforms incorporating binaphthyl-crown ether derivatives.
| Sensing Platform | Analyte Type | Key Findings |
| Potentiometric Electrode | Catecholamines, 1,2-dihydroxybenzenes | Selective determination with high sensitivity, circumvents ascorbic acid interference. researchgate.net |
| Chiral Stationary Phase (LC) | Racemic compounds with primary amino groups | Effective enantiomeric resolution. nih.gov |
| Covalent Organic Framework (CEC) | Racemic ketones, epoxides, alkaline substances | High chemical stability and efficient enantioseparation. nih.govresearchgate.net |
Development of New Spectroscopic Probes for Real-time Chiral Analysis
The development of spectroscopic probes that can provide real-time information on chiral recognition events is a major goal in analytical chemistry. This compound and its derivatives are at the forefront of this research due to their unique chiroptical properties that can be modulated upon guest binding.
Fluorescence spectroscopy is a particularly powerful tool in this context. Enantioselective fluorescent sensors based on 1,1'-bi-2-naphthol (B31242) (BINOL), the parent structure of the binaphthyl unit, have been extensively investigated for the fast and highly sensitive measurement of the concentration and enantiomeric composition of chiral molecules. rsc.org These sensors can achieve highly enantioselective and sensitive recognition of various chiral analytes, including α-hydroxycarboxylic acids, amino acids, and amino alcohols. rsc.orgresearchgate.net The introduction of different functional groups onto the binaphthyl structure allows for the fine-tuning of its fluorescence properties, offering the potential for rapid assays. rsc.org
A notable example is a colorimetric chiral sensor that incorporates a chromophore (2,4-dinitrophenylazophenol dye), a crown ether binding site, and a chiral barrier based on a 3,3'-diphenyl-1,1'-binaphthyl group. nih.gov This sensor can distinguish between the two enantiomers of primary amino alcohols and amines through a visible color difference, with phenylalaninol enantiomers showing a significant difference in the maximum absorption wavelength. nih.gov
Chiroptical spectroscopy , which measures the differential interaction of left and right circularly polarized light with chiral molecules, offers even more detailed structural information. Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) are being employed to study the chiroptical response of complexes formed between chiral crown ethers and analytes. nih.gov These methods provide insights into the intermolecular hydrogen bonds responsible for binding and can reveal the conformational changes that occur upon complexation. nih.gov For example, a combined experimental and computational study using IR-VCD spectroscopy demonstrated marked chiral recognition of protonated serine enantiomers by a chiral crown ether. nih.gov
Furthermore, researchers are exploring the use of binaphthyl derivatives as chiral dopants in liquid crystals to create materials with switchable chiroptical properties. rsc.org These systems can exhibit circularly polarized luminescence (CPL) that can be controlled by an applied electric field, opening up possibilities for dynamic and real-time chiroptical sensing. rsc.orgacs.org
The following table highlights some of the spectroscopic techniques being developed for real-time chiral analysis using binaphthyl-crown ether systems.
| Spectroscopic Technique | Principle | Application Example |
| Fluorescence Spectroscopy | Changes in fluorescence intensity or wavelength upon chiral recognition. | Fast and sensitive detection of chiral amino acids and alcohols. rsc.orgresearchgate.net |
| Colorimetric Sensing | Visible color change upon binding to different enantiomers. | Differentiation of phenylalaninol enantiomers. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of circularly polarized light. | Studying host-guest complexation and chiral recognition mechanisms. nih.gov |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of circularly polarized infrared radiation. | Probing intermolecular interactions and conformational changes during chiral recognition. nih.gov |
| Circularly Polarized Luminescence (CPL) | Emission of circularly polarized light from a chiral system. | Development of switchable chiroptical materials for dynamic sensing. rsc.orgacs.org |
Challenges and Opportunities in Rational Design of Binaphthyl-Crown Ether Derivatives for Enhanced Performance
While this compound has demonstrated considerable promise, there remain challenges to overcome and significant opportunities for the rational design of its derivatives to achieve even greater performance in chiral recognition and sensing.
One of the primary challenges is achieving high enantioselectivity for a broad range of chiral analytes. The flexibility of the crown ether ring can sometimes lead to less defined binding pockets and, consequently, lower discrimination between enantiomers.
However, these challenges present exciting opportunities for the application of rational design principles. A key strategy is to enhance the structural rigidity of the crown ether host. As mentioned earlier, incorporating the binaphthyl-crown ether unit into a more rigid framework, such as a covalent organic framework (COF) , has proven to be a successful approach. nih.govresearchgate.net This pre-organizes the binding site and minimizes conformational ambiguity, leading to improved enantioselectivity.
Another avenue for rational design is the introduction of steric bulk and additional functional groups onto the binaphthyl scaffold. acs.org For instance, the introduction of bulky groups can increase the steric hindrance of the catalyst or sensor, thereby improving enantioselectivity in catalytic reactions or sensing applications. acs.org
Computational modeling , particularly using Density Functional Theory (DFT), is becoming an indispensable tool in the rational design process. nih.gov These theoretical calculations can be used to:
Predict the structures of host-guest complexes. nih.gov
Understand the nature of the non-covalent interactions that govern chiral recognition.
Simulate chiroptical spectra (CD and VCD) to aid in the interpretation of experimental data and to predict the chiroptical properties of new derivatives. nih.gov
The exploration of supramolecular strategies and dynamic covalent chemistry also offers powerful tools for creating novel binaphthyl-crown ether derivatives. nih.govrsc.org Supramolecular approaches can be used to tune the properties of the host-guest system through external stimuli, such as the addition of metal ions. acs.org Dynamic covalent chemistry allows for the reversible formation of new structures, which can be exploited for the development of adaptive and responsive chiral sensors. nih.govrsc.org
The table below outlines some of the key challenges and the corresponding opportunities for the rational design of binaphthyl-crown ether derivatives.
| Challenge | Opportunity / Rational Design Strategy |
| Low enantioselectivity | Increase structural rigidity by incorporation into COFs. nih.govresearchgate.net |
| Flexible crown ether ring | Introduce steric bulk and functional groups to create more defined binding sites. acs.org |
| Understanding complex interactions | Utilize computational modeling (DFT) to predict structures and properties. nih.gov |
| Limited tunability | Employ supramolecular strategies and dynamic covalent chemistry for responsive systems. acs.orgnih.govrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
